molecular formula C15H11N3O2S B5329291 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Cat. No. B5329291
M. Wt: 297.3 g/mol
InChI Key: PZDYZOBOEJSNRW-KPKJPENVSA-N
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Description

2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as CPTH2, is a synthetic compound that belongs to the class of thiazole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer treatment. We will also list future directions for the research of CPTH2.

Scientific Research Applications

2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of a protein called histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. Inhibition of HDAC6 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential target for cancer therapy.
In addition to its potential applications in cancer treatment, this compound has also been studied for its neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation.

Mechanism of Action

2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of HDAC6 by binding to its active site. HDAC6 is responsible for removing acetyl groups from proteins, which can affect their function. By inhibiting HDAC6, this compound can alter the acetylation status of proteins, leading to changes in their function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of genes involved in these processes. In addition, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation by activating the Nrf2-ARE pathway.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is its specificity for HDAC6. Unlike other HDAC inhibitors, this compound does not inhibit other HDAC isoforms, which can have off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, the potential applications of this compound in combination with other cancer therapies should be explored.

Synthesis Methods

The synthesis method of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-cyclopropyl-2-aminothiazole with 4-nitrobenzaldehyde and malononitrile in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 50%.

properties

IUPAC Name

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-8-12(15-17-14(9-21-15)11-3-4-11)7-10-1-5-13(6-2-10)18(19)20/h1-2,5-7,9,11H,3-4H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDYZOBOEJSNRW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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